molecular formula C28H23Cl2N3S B12205616 6-Benzyl-7-[(2,4-dichlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

6-Benzyl-7-[(2,4-dichlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12205616
M. Wt: 504.5 g/mol
InChI Key: HLJRSFQTSIVNLK-UHFFFAOYSA-N
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Description

6-Benzyl-7-[(2,4-dichlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a benzyl group, a dichlorobenzyl sulfanyl group, and a phenyl group

Preparation Methods

The synthesis of 6-Benzyl-7-[(2,4-dichlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine involves several steps. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the benzyl group: This step involves the alkylation of the core structure with benzyl halides.

    Attachment of the dichlorobenzyl sulfanyl group: This is typically done through a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and a suitable thiol.

    Final modifications: Additional steps may include methylation and phenylation to achieve the desired structure.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction control conditions .

Chemical Reactions Analysis

6-Benzyl-7-[(2,4-dichlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and formation of simpler products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control .

Scientific Research Applications

6-Benzyl-7-[(2,4-dichlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis

Properties

Molecular Formula

C28H23Cl2N3S

Molecular Weight

504.5 g/mol

IUPAC Name

6-benzyl-7-[(2,4-dichlorophenyl)methylsulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C28H23Cl2N3S/c1-18-24(15-20-9-5-3-6-10-20)28(34-17-22-13-14-23(29)16-25(22)30)33-27(31-18)26(19(2)32-33)21-11-7-4-8-12-21/h3-14,16H,15,17H2,1-2H3

InChI Key

HLJRSFQTSIVNLK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)SCC4=C(C=C(C=C4)Cl)Cl)C)C5=CC=CC=C5

Origin of Product

United States

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